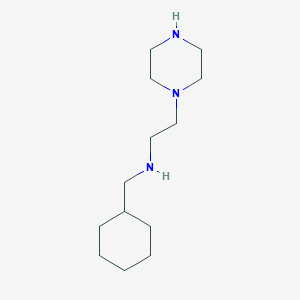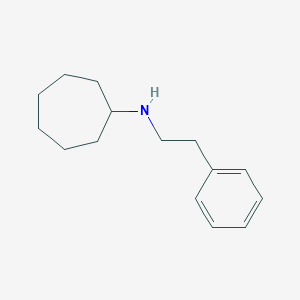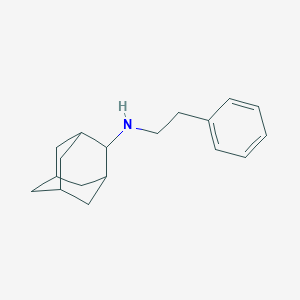![molecular formula C10H10F2N4O2 B262129 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide](/img/structure/B262129.png)
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic uses in various diseases. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and is involved in neuroinflammation.
作用機序
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and is involved in the regulation of mitochondrial function, steroid synthesis, and immune response. Binding of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide to TSPO results in the inhibition of proinflammatory cytokine production and microglial activation, as well as the promotion of mitochondrial function and neuroprotection.
Biochemical and Physiological Effects:
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects in preclinical models. These include the reduction of proinflammatory cytokine production, the inhibition of microglial activation, the promotion of mitochondrial function, the protection against neuronal damage, the improvement of cognitive function, the inhibition of tumor growth and metastasis, and the reduction of inflammation and oxidative stress.
実験室実験の利点と制限
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has several advantages for lab experiments, including its high purity and yield, its selective binding to TSPO, its ability to cross the blood-brain barrier, and its lack of toxicity and side effects in preclinical models. However, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide also has some limitations, including its limited solubility in aqueous solutions, its potential non-specific binding to other proteins, and its lack of clinical data in humans.
将来の方向性
There are several future directions for the research of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide. These include the development of more efficient synthesis methods, the optimization of dosing and administration routes, the investigation of its potential therapeutic uses in other diseases, the exploration of its combination with other drugs or therapies, the identification of its downstream targets and signaling pathways, and the translation of its preclinical findings to clinical trials in humans.
合成法
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide can be synthesized using a one-pot reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid, 3-isoxazolylamine, and N,N-dimethylacetamide in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction yields 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide with a purity of over 99% and a yield of 70%.
科学的研究の応用
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been extensively studied in preclinical models of various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammation, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to reduce microglial activation and proinflammatory cytokine production in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In neurodegeneration, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of traumatic brain injury and stroke. In cancer, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to inhibit tumor growth and metastasis in animal models of breast cancer and lung cancer. In cardiovascular diseases, 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide has been shown to reduce inflammation and oxidative stress in animal models of atherosclerosis and myocardial infarction.
特性
製品名 |
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-isoxazolyl)acetamide |
|---|---|
分子式 |
C10H10F2N4O2 |
分子量 |
256.21 g/mol |
IUPAC名 |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10F2N4O2/c1-6-4-7(10(11)12)14-16(6)5-9(17)13-8-2-3-18-15-8/h2-4,10H,5H2,1H3,(H,13,15,17) |
InChIキー |
SJMDMCYJBWQYQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
正規SMILES |
CC1=CC(=NN1CC(=O)NC2=NOC=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



